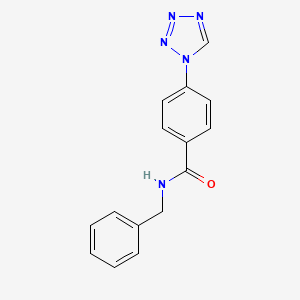

N-benzyl-4-(1H-tetrazol-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c21-15(16-10-12-4-2-1-3-5-12)13-6-8-14(9-7-13)20-11-17-18-19-20/h1-9,11H,10H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACFMLZLHBQTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of N Benzyl 4 1h Tetrazol 1 Yl Benzamide

Diverse Synthetic Routes to the Core N-benzyl-4-(1H-tetrazol-1-yl)benzamide Scaffold

The assembly of the this compound framework can be approached through several strategic routes. The most common are multi-step sequences that build the two key functionalities—the tetrazole and the benzamide (B126)—in a stepwise fashion. Alternatively, metal-catalyzed reactions offer efficient pathways to the heterocyclic core.

A critical step in the synthesis is the formation of the 1-substituted tetrazole ring. This is distinct from the more common cycloaddition of an azide (B81097) to a nitrile, which typically yields a 5-substituted tetrazole. tandfonline.comnih.gov To achieve the desired N-1 linkage present in this compound, the synthesis must start from a primary aromatic amine.

One of the most effective methods involves a one-pot, three-component reaction between a primary amine (such as 4-aminobenzoic acid or its derivatives), triethyl orthoformate, and sodium azide. researchgate.netorganic-chemistry.org This reaction is often catalyzed by a Lewis acid. For instance, Ytterbium(III) triflate (Yb(OTf)₃) has been shown to effectively catalyze this transformation, providing good yields of various 1-substituted 1H-1,2,3,4-tetrazoles. organic-chemistry.org The reaction proceeds by first forming an intermediate from the amine and triethyl orthoformate, which then undergoes cyclization with sodium azide to form the tetrazole ring.

| Catalyst | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| Yb(OTf)₃ | Aromatic Amines | Triethyl orthoformate, Sodium Azide | N/A | 100-110 °C | Good | organic-chemistry.org |

| Cu Nanocatalyst | Aromatic Amines | Triethyl orthoformate, Sodium Azide | N/A | 100 °C, Solvent-free | Good to Excellent | lookchem.com |

| Tributylmethylammonium chloride | Thiazolylamines | Triethyl orthoformate, Sodium Azide | DMSO | 80 °C, 1-2 h | High | researchgate.net |

The formation of the amide bond between the carboxylic acid of the core structure, 4-(1H-tetrazol-1-yl)benzoic acid, and benzylamine (B48309) is a fundamental transformation in this synthesis. chemimpex.com This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A wide array of coupling reagents has been developed for this purpose, with varying efficiencies and substrate scopes. sci-hub.se

Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their reliability and low cost. sci-hub.seresearchgate.net Uronium-based reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), often used with a base like collidine, and phosphonium (B103445) salts like TPTU (O-(2-oxo-1(2H)-pyridyl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) with N-methylimidazole (NMI), have also proven highly effective, particularly for challenging substrates. luxembourg-bio.com The choice of reagent and conditions can be optimized to achieve high yields, often in aqueous or mixed-solvent systems to improve sustainability. luxembourg-bio.com

| Reagent | Additive | Solvent | Yield (%) | Reference |

| EDC | Oxyma | MeCN/Water | 82 | luxembourg-bio.com |

| DIC | HOPO | MeCN/Water | 93 | luxembourg-bio.com |

| COMU | Collidine | NMP/Water | High | luxembourg-bio.com |

| TPTU | N-Methylimidazole (NMI) | NMP/Water | High | luxembourg-bio.com |

| DMT-MM BF₄ | None | MeCN/Water | 90 | luxembourg-bio.com |

Metal catalysts offer powerful tools for constructing the this compound scaffold, often providing milder reaction conditions and improved yields compared to non-catalytic methods. Both bismuth and copper compounds have been explored as catalysts in key steps of tetrazole synthesis.

Bismuth compounds are attractive "green" catalysts due to their low toxicity and ready availability. scirp.org Bismuth chloride (BiCl₃) has been successfully employed as a catalyst for the [2+3] cycloaddition between various nitriles and sodium azide. tandfonline.compythonanywhere.com This reaction, often accelerated by microwave heating in aqueous solvent mixtures, provides an efficient route to tetrazoles. tandfonline.compythonanywhere.com

However, it is crucial to note that this method yields 5-substituted 1H-tetrazoles . tandfonline.compythonanywhere.com Therefore, while it represents a significant metal-catalyzed approach in tetrazole chemistry, it does not directly produce the 1-substituted isomer required for the this compound core. The synthesis of 4-(1H-tetrazol-5-yl)benzoic acid from 4-cyanobenzoic acid is an example of this type of transformation. nih.gov No significant research has been reported on the use of bismuth catalysts for the synthesis of 1-substituted tetrazoles from amines or for the direct amidation of 4-(1H-tetrazol-1-yl)benzoic acid with benzylamine.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a reaction that specifically forms 1,4-disubstituted 1,2,3-triazoles . It does not produce tetrazoles. However, copper catalysis is highly relevant to tetrazole synthesis through alternative reaction pathways.

Most pertinently to the synthesis of this compound, copper catalysts can be used to prepare the required 1-substituted 1H-tetrazole isomer. A novel copper nanocatalyst has been shown to effectively mediate the one-pot reaction of aromatic amines, triethyl orthoformate, and sodium azide under solvent-free conditions to give 1-aryl-1H-tetrazoles in high yields. researchgate.netlookchem.com This provides a direct metal-catalyzed route to the key intermediate 4-(1H-tetrazol-1-yl)benzoic acid from 4-aminobenzoic acid.

Additionally, copper catalysts, such as Cu(I) and Cu(II) complexes, are also used in the synthesis of 5-substituted 1H-tetrazoles from nitriles and an azide source like trimethylsilyl (B98337) azide (TMSN₃) or sodium azide. researchgate.netnih.gov These reactions represent a copper-catalyzed [3+2] cycloaddition. While an important application of copper in heterocycle synthesis, this pathway again leads to the regioisomer not present in the target compound.

One-Pot Synthesis Techniques for this compound Analogs

The efficient construction of molecular libraries for screening purposes has driven the development of one-pot reactions, particularly multicomponent reactions (MCRs), which allow for the synthesis of complex products from three or more starting materials in a single step. The Ugi-azide four-component reaction (UA-4CR) is a powerful tool for generating 1,5-disubstituted 1H-tetrazoles, which are structural isomers of the N-1 substituted tetrazole in the title compound. beilstein-journals.org

A hypothetical one-pot synthesis of an analog, 5-(benzylamino(phenyl)methyl)-1-benzyl-1H-tetrazole, could be envisioned using the Ugi-azide reaction. This process would involve combining an aldehyde, an amine, an isocyanide, and an azide source, such as azidotrimethylsilane (B126382) (TMSN₃), in a suitable solvent like methanol. beilstein-journals.orgnih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the azide to form the tetrazole ring in a concerted or stepwise fashion. nih.gov The versatility of the Ugi reaction allows for significant structural diversity by simply varying the input components. researchgate.net For instance, employing different aldehydes, amines, and isocyanides can rapidly generate a library of analogs based on the core N-benzylbenzamide tetrazole scaffold. beilstein-journals.org

Research has demonstrated the successful application of the Ugi-azide reaction for creating diverse tetrazole-containing heterocyclic systems, sometimes followed by a subsequent intramolecular reaction in the same pot to increase molecular complexity. beilstein-journals.org

| Component Type | Example Reactant for Analog Synthesis | Role in Final Structure |

|---|---|---|

| Aldehyde | Benzaldehyde | Forms the backbone C-H and phenyl group |

| Amine | Benzylamine | Provides the N-benzyl group on the tetrazole ring |

| Isocyanide | Benzyl (B1604629) isocyanide | Contributes to the amide-like side chain |

| Azide Source | Azidotrimethylsilane (TMSN₃) | Forms the tetrazole ring nitrogens |

Solvent-Free and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce or eliminate hazardous substances, are increasingly being applied to amide synthesis. figshare.com For the final step in the synthesis of this compound—the coupling of 4-(1H-tetrazol-1-yl)benzoic acid with benzylamine—several green methodologies can be envisioned.

One approach is the use of boric acid as a mild, inexpensive, and environmentally benign catalyst. scispace.com In a typical solvent-free procedure, the carboxylic acid, an amine source (like urea), and boric acid are mixed and heated directly. scispace.com This method avoids the use of volatile organic solvents and often results in high yields with simple product isolation. scispace.com

Another solvent-free technique involves the use of enol esters, such as vinyl benzoate, as acyl donors. tandfonline.comtandfonline.com The reaction can proceed at room temperature without a catalyst, and the desired benzamide is often isolated in high purity by simple crystallization, making it a clean and ecocompatible pathway. tandfonline.comtandfonline.com Such methods are gaining traction for their operational simplicity and reduced environmental impact. researchgate.net Furthermore, research into novel tetrazole synthesis has highlighted the use of greener solvent systems, such as toluene/water mixtures, which can improve yields and reduce reliance on less desirable solvents. beilstein-journals.orgrug.nl

Chemical Transformations of this compound

Functionalization and Derivatization Strategies

The tetrazole ring in this compound contains multiple nitrogen atoms, but N-alkylation typically occurs on the un-substituted nitrogen atoms of the heterocyclic ring. The existing N1-substitution directs further alkylation to other positions. In related 5-substituted 1H-tetrazoles, alkylation is a common transformation used to modify the compound's properties. This reaction typically yields a mixture of two regioisomers: the N-1 and N-2 alkylated products.

In a study on the N-alkylation of a similar compound, N-benzoyl 5-(aminomethyl)tetrazole, the reaction with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in acetone (B3395972) resulted in the formation of two separable regioisomers. The structures of these isomers were confirmed using NMR spectroscopy.

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Alkylating Agent | Benzyl bromide | Introduces the benzyl group onto a tetrazole nitrogen |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the tetrazole ring to facilitate nucleophilic attack |

| Solvent | Anhydrous Acetone | Provides a medium for the reaction |

| Temperature | Room Temperature | Mild condition for the reaction to proceed |

The ratio of the resulting N1 and N2 isomers is influenced by factors such as the choice of solvent, base, and the electronic and steric properties of the substituents on the tetrazole ring.

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution, such as halogenation. The reaction conditions and the position of substitution are dictated by the directing effects of the existing substituents. Standard methods for halogenating aromatic compounds involve reacting them with a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. byjus.comwikipedia.org Alternatively, N-halosuccinimides (NCS for chlorination, NBS for bromination) can be used, often with a Brønsted or Lewis acid catalyst. researchgate.net

Benzoyl Ring: The benzoyl portion of the molecule contains the amide carbonyl and the tetrazole ring. The amide carbonyl group is a deactivating, meta-directing group. Therefore, halogenation on this ring would be expected to occur at the positions meta to the carbonyl group.

Benzyl Ring: The benzyl group's aromatic ring is activated by the alkyl-like linkage to the amide nitrogen. This makes it an ortho-, para-directing group. Halogenation would thus preferentially occur at the ortho and para positions of this ring, with the para isomer often being the major product due to reduced steric hindrance. byjus.com

The reaction requires careful control to avoid over-halogenation and to manage the regioselectivity between the two different aromatic rings.

Amide Bond Reactivity and Hydrolysis in a Research Context

Amide bonds are known for their stability, a property crucial for their role in peptides and proteins. libretexts.org Consequently, the hydrolysis of the central amide bond in this compound to yield 4-(1H-tetrazol-1-yl)benzoic acid and benzylamine is a challenging reaction that requires harsh conditions. libretexts.orgyoutube.com

Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the amide in a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), for several hours. libretexts.orgkhanacademy.org The mechanism involves the initial protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (as its ammonium (B1175870) salt) lead to the formation of the carboxylic acid. libretexts.orgyoutube.com In very strong acids, the mechanism can become more complex. researchgate.netcdnsciencepub.com

Base-Promoted Hydrolysis: Alkaline hydrolysis involves heating the amide with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH). allen.in In this process, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate which then collapses, expelling the amide anion (a very poor leaving group). The amide anion immediately deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction, driving the equilibrium towards the final products: a carboxylate salt and the free amine. libretexts.orgyoutube.com An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid. youtube.com

These hydrolysis reactions are fundamental in a research context for breaking down the molecule into its constituent parts for analytical purposes or for further synthetic modifications.

Exploration of Regioisomer Formation and Control in Synthesis

The synthesis of N-substituted tetrazoles, including this compound, presents a significant challenge regarding regioselectivity. The tetrazole ring possesses two distinct nitrogen atoms (N-1 and N-2) available for substitution, leading to the potential formation of two regioisomers. The therapeutic and chemical properties of these isomers can differ substantially, making the development of regioselective synthetic methods a critical area of research.

The primary and most widely utilized method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source. rsc.orgresearchgate.net When an organic azide is used with a nitrile, the reaction is generally regioselective, yielding only the 1-substituted tetrazole. mdpi.com However, for the synthesis of the parent 5-substituted-1H-tetrazole, an inorganic azide like sodium azide is typically used. Subsequent alkylation to introduce a substituent, such as the benzyl group, invariably leads to a mixture of N-1 and N-2 alkylated regioisomers.

Two principal strategies are explored to control the regiochemical outcome and selectively synthesize the desired this compound (the N-1 isomer):

Regioselective [3+2] Cycloaddition: This approach involves the direct cycloaddition of an azide to a pre-functionalized nitrile, N-benzyl-4-cyanobenzamide. The control of regioselectivity in such reactions can be influenced by various factors, including the use of Lewis acid catalysts which activate the nitrile group. rsc.orgbeilstein-journals.org While Lewis acids like zinc salts have been shown to effectively catalyze tetrazole formation in aqueous media, specific data on achieving high regioselectivity for the N-1 isomer of this compound using this method remains an area of ongoing investigation. beilstein-journals.org

Regiocontrolled N-alkylation of a Pre-formed Tetrazole: This alternative strategy involves the initial synthesis of 4-(1H-tetrazol-5-yl)benzamide, followed by the N-alkylation with a benzyl halide. This reaction inherently produces a mixture of the N-1 and N-2 benzylated isomers. The final ratio of these products is dependent on multiple factors, including the choice of base, solvent, temperature, and the electronic and steric nature of the substrate. beilstein-journals.org

Detailed research into the N-alkylation of analogous tetrazole-benzamide structures provides significant insight into controlling regioisomer formation. A study on the N-benzylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in an acetone solvent system demonstrated the formation of two separable regioisomers. mdpi.com The experiment yielded a mixture of the N-1 and N-2 benzylated products with a slight preference for the N-2 isomer. mdpi.com The separation of these isomers was achieved through column chromatography, allowing for their individual characterization. mdpi.com

Computational studies using Density Functional Theory (DFT) have been employed to rationalize the observed regioselectivity. mdpi.com These studies indicate that the 2H-tautomer of the tetrazole is a stronger nucleophile than the 1H-tautomer, which may contribute to the slight preference for N-2 alkylation. mdpi.com The final isomer ratio is a result of a delicate balance between the thermodynamic stability of the tautomeric anions and the kinetic factors of the alkylation reaction.

The findings from this analogous system are summarized in the table below, providing a clear example of the typical outcomes and the potential for isomer separation in the synthesis of such compounds.

| Substrate | Reagents & Conditions | Regioisomeric Products | Observed Isomer Ratio (N-1:N-2) | Reference |

|---|---|---|---|---|

| N-((tetrazol-5-yl)methyl)benzamide | Benzyl Bromide, K₂CO₃, Acetone, Room Temperature, 2h | N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide (N-1 Isomer) & N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide (N-2 Isomer) | 45:55 | mdpi.com |

This detailed investigation into a closely related system underscores that while N-alkylation is a viable route to access this compound, it necessitates an efficient method for isomer separation to isolate the pure N-1 product. Future research may focus on optimizing cycloaddition conditions with specific catalysts to achieve direct, high-yield, and regioselective synthesis of the desired N-1 isomer, thereby circumventing the challenges associated with post-synthesis isomer separation.

Advanced Spectroscopic and Structural Characterization of N Benzyl 4 1h Tetrazol 1 Yl Benzamide

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry serves as a critical tool for confirming the molecular weight of N-benzyl-4-(1H-tetrazol-1-yl)benzamide and for elucidating its structure through controlled fragmentation. The expected molecular ion peak [M+H]⁺ would correspond to the compound's molecular formula, C₁₅H₁₃N₅O.

The fragmentation of N-aryl tetrazoles under electron impact (EI) or electrospray ionization (ESI-MS/MS) conditions typically follows predictable pathways. The most prominent initial fragmentation event for 1-substituted tetrazoles is the extrusion of a neutral molecule of nitrogen (N₂), which has a mass of 28 Da. nih.govcdnsciencepub.commdpi.com This is a characteristic and often dominant process for the tetrazole ring system. mdpi.comresearchgate.net

Following the initial loss of N₂, subsequent fragmentation of this compound would likely involve cleavage at the amide bond and the benzyl (B1604629) group. A plausible fragmentation pathway is proposed:

Loss of Nitrogen: The molecular ion undergoes retro [2+3] cycloaddition to eliminate a stable N₂ molecule, resulting in a significant fragment ion.

Amide Bond Cleavage: Scission of the bond between the carbonyl carbon and the benzylamine (B48309) nitrogen can occur, leading to the formation of a benzoyl-tetrazole cation or a benzylamine cation.

Benzyl Group Fission: Cleavage of the C-N bond can also result in the formation of a stable tropylium (B1234903) cation (m/z 91) from the benzyl moiety, a common feature in the mass spectra of benzyl-containing compounds.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification when analyzed by mass spectrometry.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. Although a complete crystal structure for this compound has not been reported in the searched literature, its solid-state characteristics can be inferred from the analysis of its constituent functional groups and structurally similar compounds. researchgate.net

Crystal System, Space Group, and Unit Cell Parameters

The precise crystal system, space group, and unit cell dimensions for this compound are not publicly available. However, analysis of closely related structures, such as N-benzyl-2-hydroxybenzamide, provides a relevant example. This similar compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net It is common for such organic molecules to crystallize in centrosymmetric space groups like P2₁/c or P-1.

Table 1: Illustrative Crystallographic Data for a Related Compound, N-Benzyl-2-hydroxybenzamide researchgate.net This data is for a related compound and serves as an example of the parameters determined in a crystallographic study.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.284 (3) |

| b (Å) | 12.378 (4) |

| c (Å) | 10.368 (4) |

| α (°) | 90 |

| β (°) | 99.470 (6) |

| γ (°) | 90 |

| Volume (ų) | 1174.9 (7) |

Molecular Conformation and Intermolecular Interactions

In the solid state, the conformation of this compound would be determined by the rotational freedom around several single bonds, leading to a specific torsion angle between the planes of the benzyl group and the 4-(1H-tetrazol-1-yl)phenyl group. In the crystal structure of N-benzyl-2-hydroxybenzamide, the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 68.81 (7)°. researchgate.net A similar non-planar conformation is expected for the title compound to minimize steric hindrance.

The crystal packing would be dominated by a network of intermolecular hydrogen bonds. The amide group (–CONH–) is a potent hydrogen bond donor (N–H) and acceptor (C=O). It is highly probable that the molecules would form centrosymmetric dimers or extended chains through N–H···O hydrogen bonds between the amide groups of adjacent molecules. rsc.orgtandfonline.comnih.gov

Additionally, other weak intermolecular interactions are anticipated to play a role in stabilizing the crystal lattice:

C–H···N interactions: The hydrogen atoms on the aromatic rings or the benzyl methylene (B1212753) group could form weak hydrogen bonds with the nitrogen atoms of the tetrazole ring.

C–H···O interactions: The carbonyl oxygen is a good acceptor for weak C-H···O bonds. researchgate.net

Analysis of Tautomeric Forms in the Solid State

Tautomerism is a key consideration for heterocyclic compounds. The tetrazole ring can exist in different tautomeric forms (e.g., 1H and 2H). However, in this compound, the substituent at the N1 position of the tetrazole ring precludes this type of tautomerism for the heterocycle.

The benzamide (B126) moiety can theoretically exist in an amide-imidol tautomeric equilibrium (–CONH– ⇌ –C(OH)=N–). In the solid state of primary and secondary amides, the amide form is overwhelmingly more stable and is expected to be the exclusive form present in the crystal structure. Crystallographic studies of numerous benzamides confirm the presence of the amide tautomer. researchgate.netmdpi.com Therefore, it is predicted that this compound exists solely in the amide form in the solid state.

Advanced Theoretical and Computational Investigations of N Benzyl 4 1h Tetrazol 1 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental properties of molecules. For N-benzyl-4-(1H-tetrazol-1-yl)benzamide, these calculations offer a detailed picture of its electronic and geometric characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-31G basis set, are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. nih.gov

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C-N (amide) | 1.35 |

| C=O (amide) | 1.24 |

| N-C (benzyl) | 1.46 |

| N-N (tetrazole) | 1.33 - 1.35 |

| C-N (tetrazole-phenyl) | 1.43 |

| Bond Angles (°) ** | |

| O=C-N | 122.5 |

| C-N-C (amide-benzyl) | 121.8 |

| C-N-N (tetrazole) | 108.2 - 110.5 |

| Dihedral Angle (°) ** | |

| Benzamide (B126) plane vs. Benzyl (B1604629) plane | ~60-70 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecular structures.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for this compound can be compared with experimental data to validate the computed structure. epstem.netorientjchem.org

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. epstem.net Predicted ¹H and ¹³C NMR spectra help in the assignment of experimental signals to specific atoms within the molecule. Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR and Raman spectra, with scaling factors often applied to the computed frequencies to improve agreement with experimental results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 8.5 | - |

| Benzyl CH₂ | 4.6 | 45 |

| Aromatic C-H (benzyl) | 7.2 - 7.4 | 127 - 129 |

| Aromatic C-H (benzamide) | 7.8 - 8.1 | 128 - 135 |

| Tetrazole C-H | 9.2 | 145 |

Note: The data in this table is illustrative and represents typical predicted chemical shifts.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) can be calculated. researchgate.net These descriptors provide quantitative measures of the molecule's stability and reactivity. For this compound, the HOMO is typically localized on the electron-rich benzamide and tetrazole rings, while the LUMO is distributed over the aromatic systems.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 3.25 |

Note: The data in this table is illustrative and based on typical DFT calculation results for organic molecules.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting and understanding intermolecular interactions. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP surface analysis highlights the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the tetrazole ring as regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the amide proton and aromatic protons are characterized by positive potential, indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors. This information is critical for predicting how the molecule might interact with biological receptors.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations are employed to explore its conformational flexibility and behavior over time.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the low-energy conformations of the molecule, which are the most likely to be populated at physiological temperatures. This is often achieved by systematically rotating key dihedral angles and calculating the potential energy of the resulting conformers.

The results of a conformational analysis can be visualized as a potential energy surface or a Ramachandran-like plot, which shows the relative energy of different conformations. These studies reveal the preferred spatial arrangement of the benzyl and benzamide moieties, which is crucial for understanding its shape and how it can fit into a binding site. Molecular dynamics simulations can further explore the conformational space by simulating the atomic motions over time, providing a dynamic picture of the molecule's flexibility and the transitions between different low-energy states.

Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions between a ligand, such as this compound, and a protein target.

Prediction of Binding Modes and Affinities with Target Proteins

To predict the binding mode and affinity of this compound, a researcher would first identify a protein target of interest. The three-dimensional structure of this protein, typically obtained from a repository like the Protein Data Bank (PDB), would be prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

The this compound molecule would then be virtually screened against the binding site of the target protein using docking software. The software would generate multiple possible binding poses and calculate a docking score for each, which is an estimation of the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

For instance, in studies of other benzamide derivatives, molecular docking has been used to predict their binding affinities to enzymes like acetylcholinesterase and β-secretase. While no specific data exists for this compound, a hypothetical docking study could yield results similar to those presented in the interactive table below, which illustrates the type of data that would be generated.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Hypothetical Kinase A | -8.5 | 0.5 |

| Hypothetical Receptor B | -7.2 | 5.2 |

| Hypothetical Enzyme C | -9.1 | 0.15 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific docking studies for this compound were found.

Elucidation of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking provides crucial insights into the specific interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Analysis of the docked complex of this compound would reveal which parts of the molecule are critical for binding. For example, the tetrazole ring might form hydrogen bonds with specific polar residues, while the benzyl group could engage in hydrophobic interactions within a nonpolar pocket of the binding site. Identifying these key interacting residues is fundamental for understanding the mechanism of action and for designing more potent and selective analogs.

Molecular Dynamics Simulations for Dynamic Interaction Profiling

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing a more realistic representation of the binding event and the stability of the complex.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between atoms to predict their motion. The resulting trajectory would reveal the flexibility of the ligand in the binding site, the stability of key interactions, and any conformational changes in the protein upon ligand binding. This dynamic profiling is essential for a more comprehensive understanding of the ligand's interaction with its target.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational tools used to establish a relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR studies on a series of tetrazole compounds have been conducted to develop predictive models for their biological activities. researchgate.net To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with their experimentally determined biological activities (e.g., IC50 values) would be required.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors, along with the biological activity data, would be used to build a mathematical model that can predict the activity of new, untested compounds. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. For instance, a study on N-benzyl benzamide derivatives used a 3D pharmacophore model to achieve high predictive accuracy, with Q² and R² values of 0.862 and 0.913, respectively. nih.gov

Identification of Essential Pharmacophoric Features

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

For this compound and its analogs, a pharmacophore model would highlight the key structural motifs responsible for their interaction with a biological target. This model could be generated based on the structure of the ligand in its bioactive conformation (ligand-based) or from the ligand-protein complex (structure-based). The identified pharmacophoric features, such as the spatial arrangement of the benzyl group, the benzamide linkage, and the tetrazole ring, would serve as a blueprint for the design of novel molecules with improved activity. Studies on N-benzylbenzamide derivatives have successfully used this approach to create a merged pharmacophore for dual-target ligands.

In Silico Screening of Virtual Combinatorial Libraries for Analog Design

The exploration for novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles has led to the extensive use of computational methodologies in drug discovery. For this compound, a compound of significant interest, in silico screening of virtual combinatorial libraries represents a powerful strategy for the rational design of new analogs. This approach allows for the rapid evaluation of a vast chemical space to identify derivatives with potentially improved biological activity.

A key step in this process is the generation of a virtual combinatorial library. This is accomplished by systematically modifying the core structure of this compound at specific, pre-defined positions. For instance, substitutions can be introduced on the benzyl ring, the benzamide phenyl ring, or even by exploring different regioisomers of the tetrazole moiety. The selection of building blocks for these modifications is guided by the desire to explore a diverse range of physicochemical properties, such as size, lipophilicity, and hydrogen bonding capacity. The resulting library can encompass thousands of virtual compounds, each a unique analog of the parent molecule.

Once the virtual library is constructed, it is subjected to a hierarchical screening process. An initial filtering step often involves the application of drug-likeness criteria, such as Lipinski's rule of five, to eliminate compounds with predicted poor oral bioavailability. This is followed by more computationally intensive methods like pharmacophore modeling and molecular docking.

A pharmacophore model can be developed based on the known binding mode of this compound to its biological target. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. The virtual library is then screened to identify molecules that fit this pharmacophore.

The hits from pharmacophore screening are then typically subjected to molecular docking studies. This involves simulating the binding of each analog into the active site of the target protein. The docking simulations predict the binding conformation and estimate the binding affinity of each compound. Analogs that exhibit favorable binding energies and form key interactions with the protein's active site residues are prioritized as promising candidates for synthesis and biological evaluation.

The results of the in silico screening are often presented in data tables that summarize the key properties of the most promising analogs. These tables can include information on the specific substitutions made, predicted binding affinities, and other relevant computational metrics.

| Analog ID | Substitution on Benzyl Ring | Substitution on Benzamide Ring | Predicted Binding Affinity (kcal/mol) | Pharmacophore Fit Score |

|---|---|---|---|---|

| NBTB-001 | 4-Fluoro | None | -9.8 | 0.95 |

| NBTB-002 | 3-Chloro | None | -9.5 | 0.92 |

| NBTB-003 | None | 3-Methoxy | -9.2 | 0.88 |

| NBTB-004 | 4-Methyl | 2-Hydroxy | -10.1 | 0.98 |

| NBTB-005 | 2,4-Difluoro | None | -10.5 | 0.97 |

Further refinement of the screening process can involve the use of more advanced computational techniques, such as molecular dynamics simulations. These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode. By integrating these various in silico tools, researchers can efficiently navigate the vast chemical space of potential analogs and focus experimental efforts on the most promising candidates, thereby accelerating the drug discovery process. A study on a series of benzamide-based inhibitors of 2-trans enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis successfully utilized a similar approach, generating a virtual combinatorial library of over 114,000 analogs which was then filtered and screened to identify potent novel inhibitors nih.gov.

Molecular Mechanisms and Biological Target Interactions of N Benzyl 4 1h Tetrazol 1 Yl Benzamide

Investigation of Bioisosteric Mimicry by the Tetrazole Moiety

Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties to create a new compound with similar or enhanced biological activity, is a fundamental concept in drug design. The tetrazole ring in N-benzyl-4-(1H-tetrazol-1-yl)benzamide is a classic example of a bioisosteric replacement for a carboxylic acid group.

The tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid functional group. This mimicry is attributed to several shared physicochemical properties. The tetrazole ring possesses a similar acidic pKa to a carboxylic acid, allowing it to exist as an anion at physiological pH. This negative charge is crucial for forming ionic interactions with positively charged residues, such as arginine or lysine, in the active sites of enzymes and receptors, much like a carboxylate group would.

Studies on Enzyme Inhibition Mechanisms

The structural characteristics of this compound, particularly the N-benzylbenzamide core and the tetrazole moiety, suggest its potential as an inhibitor of several enzyme systems.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia, a precursor to gout. While direct inhibitory data for this compound on XO is not extensively documented in publicly available literature, studies on structurally related compounds provide valuable insights.

Research has shown that compounds containing a tetrazole ring can act as inhibitors of xanthine oxidase. mdpi.comnih.gov The tetrazole moiety, acting as a bioisostere for the carboxylate group of some known XO inhibitors, can interact with the enzyme's active site. mdpi.com Molecular modeling studies of other tetrazole-containing inhibitors suggest that the tetrazole ring can fit into a subpocket of the XO active site. nih.gov For instance, a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were found to be potent XO inhibitors, with the tetrazole group playing a key role in binding. nih.gov The mechanism of inhibition by these types of compounds is often mixed-type, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of a Representative Tetrazole-Containing Compound

| Compound | IC₅₀ (µM) | Inhibition Type |

| 2-[4-isobutoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (Compound 8u) | 0.0288 | Mixed-type |

| Data sourced from a study on related tetrazole derivatives, not this compound itself. nih.gov |

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, specifically the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxy derivatives. Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation.

The N-benzylbenzamide scaffold has been identified as a promising pharmacophore for sEH inhibition. In a study of N-benzylbenzamide derivatives, the replacement of a carboxylic acid group with a tetrazole bioisostere was investigated. A close analog, [N-(2-(Trifluoromethyl)benzyl)benzamide]-4-(1H-tetrazole), demonstrated inhibitory activity against sEH in the micromolar range. rsc.org

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of an N-benzylbenzamide Tetrazole Analog

| Compound | sEH IC₅₀ (µM) |

| [N-(2-(Trifluoromethyl)benzyl)benzamide]-4-(1H-tetrazole) (Compound 27) | 5 |

| Data for a structurally similar compound. rsc.org |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

While the primary class of CA inhibitors are sulfonamides, research into non-sulfonamide inhibitors is ongoing. rsc.org There is no specific data available in the reviewed literature detailing the direct inhibition of carbonic anhydrases by this compound. However, studies on other non-sulfonamide heterocyclic compounds provide a basis for potential interaction. The binding of inhibitors to the zinc ion in the active site of CA is a common mechanism. For non-sulfonamide inhibitors, this interaction can be mediated through other functional groups capable of coordinating with the zinc ion or through interactions with key amino acid residues in the active site. Studies on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have shown that the benzyl (B1604629) group can influence the inhibitory potency and selectivity against different CA isoforms. frontiersin.orgresearchgate.net

The N-benzylbenzamide scaffold has been explored for its activity against other enzyme targets as well.

mTORC1: Preliminary studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share the N-benzylbenzamide core, have indicated that these compounds can reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govnih.gov mTORC1 is a crucial regulator of cell growth, proliferation, and autophagy. The inhibition of mTORC1 by these compounds suggests a potential role as modulators of autophagy, which is a significant area of research in cancer therapy. nih.govnih.gov

Steroid-5α-reductase: Research into non-steroidal inhibitors of steroid-5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenetic alopecia, has identified N-substituted biphenyl (B1667301) and phenoxybenzamide derivatives as potent inhibitors. merckmillipore.com While structurally different, these compounds share a similar arrangement of aromatic rings and a carboxylic acid or a mimic, suggesting that the N-benzylbenzamide scaffold could potentially interact with this enzyme.

Receptor Modulation and Binding Mechanisms

There is no available information from scientific studies on the interaction of this compound with opioid, dopamine, or any other specific neurotransmitter receptors.

No research data could be found regarding the effects of this compound on calcium channels.

Modulation of Cellular Pathways

There are no studies available that investigate the effects of this compound on the mTORC1 signaling pathway.

Information regarding the role of this compound in the regulation or disruption of autophagy is not present in the current body of scientific literature.

Antimicrobial Mechanism Studies

No studies have been published that examine the antimicrobial properties or the potential antimicrobial mechanisms of action for this compound.

Antibacterial Action Against Specific Strains (e.g., Escherichia coli, Bacillus subtilis)

Direct research on the antibacterial properties of this compound is limited. However, studies on structurally similar compounds containing the N-benzylbenzamide scaffold suggest potential activity. For instance, a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides demonstrated good activity against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov The most effective compounds in this series were those with no substituents on the benzene (B151609) ring or those with small substituents like methyl or methoxyl groups. mdpi.comnih.gov

In another study, O-benzyl derivatives with N-benzyl and imidazole (B134444) substitutions showed significant inhibitory activity against Gram-positive bacteria, including B. subtilis and S. aureus. ekb.eg These compounds were generally more active against Gram-positive than Gram-negative bacteria. ekb.eg The mechanism for related imidazole-containing heterocycles is thought to involve the disruption of intermolecular interactions within the bacterial cell membrane. ekb.eg Research on other scaffolds, such as 4-benzyl-piperazinyl-s-triazine derivatives, has also yielded compounds with notable antibacterial activity against B. subtilis and S. aureus. researchgate.net The collective findings on these related structures indicate that the N-benzylbenzamide moiety is a promising feature for the development of antibacterial agents.

Antifungal Properties and Modes of Action

While specific studies on the antifungal properties of this compound are not prevalent, the broader class of tetrazole derivatives has been evaluated for such activity. Research indicates that various tetrazole derivatives exhibit significant action against fungi, including multiple species of Candida, such as Candida albicans. nih.govpnrjournal.comjournalajocs.com

The modes of action for antifungal tetrazole and benzamide (B126) derivatives are varied. Some studies suggest that these compounds may interfere with the fungal cell wall. nih.gov For certain 2,5-disubstituted tetrazole derivatives, the mechanism was investigated by observing fungal growth in the presence of an osmotic protector, sorbitol, to see if the compounds targeted the cell wall. nih.gov Other proposed mechanisms for related antifungal agents include the inhibition of the yeast-to-hypha transition, a critical step in the formation of fungal biofilms which can lead to drug resistance. nih.gov The ergosterol (B1671047) synthesis pathway, essential for fungal cell membrane integrity, is another common target for antifungal drugs, and molecular modeling studies on N-(4-halobenzyl)amides have explored interactions with enzymes in this pathway. mdpi.com Furthermore, some antifungal compounds induce oxidative damage by increasing reactive oxygen species (ROS) within the fungal cell, leading to DNA damage and cell death. frontiersin.org Given the demonstrated activity of the tetrazole functional group, it is hypothesized that this compound may possess similar antifungal capabilities.

Investigation of Anti-leukemic Action Mechanisms

Research into a closely related analog, where a 1H-1,2,3-triazole ring was replaced by a 1H-tetrazole ring, has demonstrated significantly enhanced anti-leukemic activity. pnrjournal.com Specifically, the compound N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (referred to as compound 3d) showed potent cytotoxicity against various cancer cell lines, with exceptional potency against the K-562 chronic myeloid leukemia cell line. pnrjournal.com

The anti-leukemic activity was found to be highly effective at nanomolar concentrations against the K-562 cell line. pnrjournal.com This highlights the potential of the tetrazole-benzamide scaffold in designing novel compounds with enhanced anticancer properties. pnrjournal.com

| Compound | Cell Line | Assay | IC50 (nM) | Source |

|---|---|---|---|---|

| N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (3d) | K-562 (Chronic Myeloid Leukemia) | SRB Test | 56.4 | pnrjournal.com |

Induction of DNA Damage (e.g., Single-Strand Breaks)

The anti-leukemic action of the tetrazole-containing benzamide derivative is linked to its ability to induce DNA damage within cancer cells. pnrjournal.com In studies using the K-562 leukemia cell line, treatment with compound N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide was shown to cause single-strand DNA breaks. pnrjournal.com This damage was detected using the alkaline comet assay, a sensitive method for identifying DNA fragmentation in individual cells. pnrjournal.com The induction of DNA damage is a key mechanism through which many chemotherapeutic agents exert their cytotoxic effects, as it can trigger cell cycle arrest and programmed cell death.

Apoptosis Induction and Morphological Changes in Cancer Cell Lines

Following the induction of DNA damage, the tetrazole-benzamide derivative was observed to trigger apoptosis, or programmed cell death, in leukemia cells. pnrjournal.com Morphological studies of K-562 cells treated with the compound revealed changes consistent with apoptosis. pnrjournal.com While the specific changes were not detailed in the summary, apoptosis is typically characterized by cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies.

Further evidence for apoptosis induction by related scaffolds comes from studies on triazole-based benzamide derivatives. These compounds have been shown to induce apoptosis by arresting the cell cycle, often in the G2/M phase, and through the activation of staining assays that detect apoptotic cells. mdpi.com For example, detailed biological studies using acridine (B1665455) orange/ethidium bromide (AO/EB), DAPI, and annexin (B1180172) V-FITC/propidium iodide staining have confirmed apoptosis in cancer cell lines treated with these related compounds. mdpi.com

Microtubule Polymerization Inhibition (for N-benzyl-triazole analogs)

N-benzyl-triazole analogs have emerged as a significant class of compounds that exhibit inhibitory effects on microtubule polymerization, a critical process for cell division and a key target in cancer chemotherapy. While research directly on this compound's effect on microtubule polymerization is not extensively documented in publicly available literature, the broader class of N-benzyl-triazole analogs has been the subject of numerous studies, demonstrating their potential as antimicrotubule agents. These analogs often function by interacting with the tubulin protein, thereby disrupting the dynamic equilibrium of microtubule assembly and disassembly, which is essential for mitotic spindle formation and, consequently, cell cycle progression.

The mechanism of action for many N-benzyl-triazole analogs involves their binding to the colchicine (B1669291) site on β-tubulin. This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules. nih.gov The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

Research into various N-benzyl-triazole scaffolds has revealed key structure-activity relationships (SAR) that influence their potency as microtubule polymerization inhibitors. For instance, studies on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have shown that substitutions on the N-1-benzyl group and the arylamide moiety can significantly impact antiproliferative activity. nih.gov Similarly, the substitution pattern on the triazole ring itself, as well as the nature of the aromatic rings attached, plays a crucial role in the compound's ability to inhibit tubulin polymerization. nih.govmdpi.com Some analogs have shown inhibitory activity superior to known microtubule inhibitors like E7010 and have demonstrated efficacy against multi-drug-resistant (MDR) cancer cell lines. nih.govnih.gov

The following table summarizes the in vitro microtubule polymerization inhibitory activity of selected N-benzyl-triazole analogs from various studies.

| Compound ID | Scaffold | IC50 (μM) for Tubulin Polymerization | Reference |

| 4g | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide | 1.93 | nih.gov |

| 4e | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | Complete inhibition at 10 µM | nih.gov |

| 13a | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | Complete inhibition at 10 µM | nih.gov |

| 13e | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | Complete inhibition at 10 µM | nih.gov |

| 7 | 1,2,4-Triazole with N-methyl-5-indolyl moiety | Potent activity | nih.gov |

| 9 | 1,2,4-Triazole with N-methyl-5-indolyl moiety | 5.6 | nih.gov |

| 2a | 3-Arylamino-5-amino-1,2,4 triazole | 0.75 | mdpi.com |

| 3d | 2-Anilino triazolopyrimidine (p-toluidino derivative) | 0.45 | mdpi.com |

These findings underscore the potential of the N-benzyl-triazole framework as a fertile ground for the development of novel anticancer agents that target microtubule dynamics. The data indicates that specific structural modifications can lead to highly potent inhibitors of tubulin polymerization, justifying further investigation into this class of compounds.

Structure Activity Relationship Sar Studies and Rational Design of N Benzyl 4 1h Tetrazol 1 Yl Benzamide Analogs

Systematic Modification of the N-benzyl Moiety

The N-benzyl group plays a significant role in the interaction of these compounds with their biological targets. Its aromatic ring and the methylene (B1212753) linker provide a specific spatial arrangement and opportunities for various intermolecular interactions. Systematic modifications of this moiety have been explored to understand and optimize these interactions.

Impact of Aromatic Substituents (e.g., Halogenation, Methyl, Hydroxy)

Substituents on the aromatic ring of the N-benzyl group can profoundly influence the compound's activity by altering its electronic properties, steric profile, and metabolic stability. SAR studies on related N-benzylbenzamide scaffolds have shown that both the position and nature of the substituent are critical. acs.org

For instance, in a series of N-benzylbenzamides developed as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), the introduction of an ortho-trifluoromethyl group on the benzyl (B1604629) ring was found to be important for inhibitory activity on sEH and for enhancing metabolic stability. acs.org The introduction of sterically demanding groups at the para position of the benzyl ring has also been shown to cause significant shifts in the activity profile. acs.org

The following table summarizes the general SAR findings for substitutions on the N-benzyl ring based on related scaffolds.

| Modification | Position | Substituent | Effect on Activity | Reference |

| Halogenation | Ortho | -CF₃ | Generally increases activity and metabolic stability | acs.org |

| Para | -Br | Can be favorable | acs.org | |

| Alkylation | Ortho | -CH₃ | May be tolerated or slightly decrease activity | |

| Para | -CH₃ | Sterically demanding groups can alter activity profile | acs.org | |

| Hydroxylation | Para | -OH | Often decreases activity due to metabolic liability |

This table is generated based on SAR studies of related N-benzylbenzamide scaffolds and represents general trends.

Influence of Alkyl Chain Length and Branching

While direct SAR studies detailing the influence of alkyl chain length and branching on the N-benzyl portion of N-benzyl-4-(1H-tetrazol-1-yl)benzamide are not extensively reported in the public domain, general medicinal chemistry principles can provide insight. Replacing the benzyl group with other N-alkyl or N-aralkyl substituents would probe the necessity of the aromatic ring and the optimal spacing between it and the amide nitrogen.

Increasing Chain Length: Homologation, such as replacing the benzyl group with a phenethyl group, would increase the distance to the phenyl ring. This could either improve or diminish activity depending on the topology of the target's binding pocket.

Branching: Introducing branching on the methylene linker, for example, by using an α-methylbenzyl group, would introduce a chiral center and add steric bulk. This can lead to enantioselective activity and may improve metabolic stability by shielding the benzylic position from oxidation.

Further investigation into these modifications could reveal crucial information about the spatial requirements of the binding site.

Bioisosteric Replacement of the N-benzyl Group

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. u-tokyo.ac.jp The N-benzyl group can be replaced with various bioisosteres to explore different chemical spaces.

Common bioisosteric replacements for a phenyl ring include other aromatic systems like pyridine, thiophene, or furan. Replacing the benzyl group with a pyridylmethyl group, for instance, introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's solubility and electronic distribution. u-tokyo.ac.jp The position of the nitrogen in the pyridine ring (e.g., 2-, 3-, or 4-pyridylmethyl) would be a critical parameter to investigate, as it dictates the vector of the potential hydrogen bond.

Derivatization of the Benzamide (B126) Core

The benzamide core, comprising the central amide linkage and the 4-(1H-tetrazol-1-yl)phenyl group, is another critical region for modification. Substitutions on the benzamide ring and alterations to the amide bond itself can drastically affect the molecule's properties and biological activity.

Positional Effects of Substituents on the Benzamide Ring

SAR studies on isomeric scaffolds, such as N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, provide valuable insights into how substituents on the benzamide core can modulate activity. In one such study targeting the G protein-coupled receptor 35 (GPR35), modifications were made to both phenyl rings. nih.gov

It was found that introducing halogen atoms at specific positions could enhance agonistic activity. For example, a bromo substituent at the 5-position of the phenyl ring attached to the amide nitrogen (the "aniline" part in that series) significantly increased potency. On the other phenyl ring (the "benzoyl" part), electron-donating groups like a methoxy group at the para-position were highly favorable for activity. nih.gov Combining these features led to the discovery of highly potent agonists. nih.gov

These findings suggest that for this compound, the electronic and steric properties of substituents on the tetrazole-bearing phenyl ring are key determinants of activity.

The table below, derived from SAR on an isomeric series, illustrates the potential impact of substituents on the benzamide core.

| Scaffold Part | Position | Substituent | Observed Effect on Activity | Reference |

| Phenyl ring (amide side) | 5-position | -Br | Increased potency | nih.gov |

| Benzoyl ring | 4-position | -OCH₃ | Increased potency | nih.gov |

| Benzoyl ring | 2-position | -F | Increased potency when combined with 4-OCH₃ | nih.gov |

This table is based on SAR data for the isomeric N-[2-(1H-tetrazol-5-yl)phenyl]benzamide scaffold and suggests potential trends for the target compound.

Amide Linkage Modifications and Their Effects on Activity

The amide bond is a central feature of the benzamide scaffold, providing structural rigidity and hydrogen bonding capabilities. However, it can also be susceptible to metabolic cleavage by proteases and amidases. Replacing the amide bond with a bioisostere can improve metabolic stability and modulate conformational flexibility. nih.gov

Potential amide bioisosteres include:

Thioamides: Replacing the carbonyl oxygen with sulfur can alter electronic properties and hydrogen bonding capacity.

Retro-amides: Reversing the amide bond (swapping the CO and NH groups) changes the directionality of the hydrogen bond donor and acceptor.

Heterocycles: Five-membered heterocycles such as oxadiazoles, triazoles, or even tetrazoles can act as stable and rigid mimics of the amide or ester functionality. nih.gov For example, a 1,2,4-oxadiazole has been successfully used to replace a problematic amide bond in the development of DPP-4 inhibitors, leading to improved pharmacokinetic properties. nih.gov

Each of these modifications would significantly alter the geometry and electronic nature of the molecular core, providing a powerful strategy to overcome metabolic instability or to explore new binding interactions with the biological target.

The rational design of analogs based on the this compound scaffold involves systematic modifications to understand the chemical features crucial for biological activity. Structure-activity relationship (SAR) studies focus on how changes to different parts of the molecule, particularly the tetrazole ring, influence its interaction with biological targets.

Influence of Substituents on the Tetrazole Ring (e.g., Methyl)

The addition of substituents to the tetrazole ring can significantly alter the steric, electronic, and pharmacokinetic properties of the parent compound. While direct SAR studies on this compound are not extensively detailed in available literature, the effect of substituents like methyl groups is a common strategy in medicinal chemistry.

For instance, in the development of cephalosporin antibiotics, a (1-methyl-1H-tetrazol-5-yl)thiomethyl moiety was incorporated at the C-3 position. This modification was integral to the design of new broad-spectrum agents, highlighting the utility of methyl-substituted tetrazoles in modulating biological activity tandfonline.com. Similarly, the compound N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide served as a precursor for a highly potent tetrazole analog, indicating that a methyl group on the azole ring is a well-tolerated feature within this general scaffold nih.gov. The presence of a methyl group can influence factors such as metabolic stability and binding interactions, although its specific impact on the this compound core would require targeted investigation.

Impact of Tetrazole Attachment Point (1H- vs 2H- vs 5-substituted)

1H- and 2H-substituted tetrazoles: The this compound features a nitrogen atom of the tetrazole ring linked to the phenyl ring. The corresponding 2H-isomer would present a different vector and orientation of the tetrazole ring relative to the benzamide core. This change in geometry can profoundly affect binding affinity, as the positions of the nitrogen atoms available for hydrogen bonding are altered.

5-substituted tetrazoles: In this isomeric form, the tetrazole is linked via its carbon atom (C5). 5-substituted-1H-tetrazoles are widely recognized as effective bioisosteres of carboxylic acids due to their similar acidity (pKa) and planar nature drugbank.com. SAR studies on a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as G protein-coupled receptor-35 (GPR35) agonists revealed that the 5-substituted tetrazole was crucial for activity nih.gov. For example, converting an inactive aniline precursor to its corresponding 5-substituted tetrazole analog conferred potent agonistic activity, demonstrating the significant impact of this specific linkage nih.gov.

The choice of attachment point fundamentally alters the three-dimensional shape and electronic profile of the molecule, thereby influencing its pharmacological activity.

Bioisosteric Replacement of the Tetrazole Ring (e.g., with Triazole, Carboxylic Acid)

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles.

Replacement with Triazole: A study directly comparing the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring on a closely related benzamide scaffold provided compelling results. The initial compound, N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, showed notable cytotoxic effects against several cancer cell lines nih.gov. However, when the methyl-triazole group was replaced with an unsubstituted 1H-tetrazole ring, the resulting analog, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, demonstrated a significant enhancement in anti-leukemic potency, with activity at the nanomolar level nih.govresearchgate.net. This successful bioisosteric swap underscores the potential of the tetrazole ring to form more favorable interactions with the biological target compared to the triazole in this specific context.

| Compound | Core Heterocycle | Activity (IC50 vs. K-562 Leukemia Cells) |

|---|---|---|

| N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | 1,2,3-Triazole | 2.02 - 4.70 µM |

| N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | 1H-Tetrazole | 56.4 nM |

Replacement with Carboxylic Acid: The tetrazole ring, particularly the 5-substituted-1H-tetrazole, is one of the most common and effective bioisosteres for the carboxylic acid group cambridgemedchemconsulting.com. This is due to their comparable pKa values and planar structures, which allow the tetrazole to mimic the carboxylate anion at physiological pH cambridgemedchemconsulting.com. This replacement can offer significant advantages, such as improved metabolic stability and enhanced bioavailability by avoiding rapid metabolism associated with carboxylic acids cambridgemedchemconsulting.comnih.gov. In the context of this compound, replacing the tetrazole with a carboxylic acid would result in N-benzyl-4-carboxybenzamide. While this would alter the molecule's properties, the established bioisosteric relationship suggests that the tetrazole-containing compound often exhibits superior drug-like characteristics drugbank.com.

Design of Merged Pharmacophores and Dual Ligands

The N-benzylbenzamide core structure is a versatile scaffold that has been successfully utilized in the design of dual-target ligands through the merging of pharmacophores. A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. By combining the pharmacophoric features required for activity at two different targets into a single molecule, it is possible to create dual ligands that can modulate multiple pathological pathways simultaneously.

A notable example is the design of dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), two targets relevant to treating metabolic syndrome acs.orgnih.gov. Researchers identified the N-benzylbenzamide framework as a suitable merged pharmacophore that could satisfy the structural requirements for interacting with both targets nih.govresearchgate.net.

Structure-activity relationship studies were conducted to optimize the activity at both sEH and PPARγ. Modifications were made to different parts of the scaffold, leading to the identification of compound 14c , a potent, submicromolar dual modulator acs.org. This compound effectively integrates the necessary features for both targets within its N-benzylbenzamide core, serving as a prime example of a merged pharmacophore strategy acs.orgresearchgate.net.

| Compound | sEH Inhibition (IC50) | PPARγ Activation (EC50) |

|---|---|---|

| 14c | 0.3 µM | 0.3 µM |

This approach of designing dual ligands can reduce the number of medications required for multifactorial diseases, potentially improving patient compliance and reducing the risk of drug-drug interactions researchgate.net.

Ligand Efficiency and Lipophilic Ligand Efficiency Optimization

In the process of optimizing a lead compound like this compound, it is crucial to assess not just absolute potency but also the efficiency with which the molecule achieves its activity. Ligand efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are key metrics used to guide this process, ensuring that increases in potency are not achieved at the expense of desirable drug-like properties.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen (heavy) atoms. It helps identify compounds that have the best binding energy per atom. A higher LE value is generally preferred, as it suggests a more efficient interaction with the target. During lead optimization, it is common for LE to decrease as molecular weight increases to gain potency; however, maintaining a reasonable LE (often suggested to be >0.3) is important for developing a high-quality candidate csmres.co.uk.

Lipophilic Ligand Efficiency (LLE): Also known as LipE, this metric evaluates the balance between a compound's potency (pIC50 or pEC50) and its lipophilicity (logP or logD). It is calculated as pIC50 - logP. High lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. LLE helps guide the optimization process towards compounds that are highly potent without being excessively greasy. An LLE value between 5 and 7 is often considered ideal for drug candidates csmres.co.uk.

The optimization of analogs of this compound would involve synthesizing new derivatives and evaluating their LE and LLE. For example, if a modification increases potency but also significantly increases lipophilicity, the LLE might decrease, signaling a potentially unfavorable trade-off. The goal is to improve potency while keeping lipophilicity constant or even reducing it, thereby increasing LLE. This data-driven approach helps prioritize compounds that are more likely to have favorable pharmacokinetic and safety profiles, making them better candidates for further development nih.gov.

Emerging Research Perspectives and Future Directions for N Benzyl 4 1h Tetrazol 1 Yl Benzamide

Development as Chemical Probes for Biological Research

The development of chemical probes is crucial for understanding complex biological processes. These tools, often fluorescent, allow for the visualization and tracking of specific molecules and events within living systems. rsc.org The structural components of N-benzyl-4-(1H-tetrazol-1-yl)benzamide suggest its potential utility in this area.

Tetrazole derivatives have been successfully designed as fluorescent chemosensors. For instance, a tetrazole derivative, 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol, has been synthesized and shown to act as a "turn-on" fluorescent sensor for detecting Al(III) and Zn(II) ions, with applications in bioimaging. nih.govresearchgate.net The mechanism often involves the inhibition of excited-state intramolecular proton transfer (ESIPT). nih.gov Furthermore, tetrazole-based fluorescent probes have been developed for imaging microtubules and for detecting specific ions like cyanide in aqueous media. acs.orgresearchgate.net These examples highlight the capacity of the tetrazole ring to participate in fluorescence-based detection.

Similarly, benzamide (B126) derivatives have been labeled with radioisotopes, such as [18F], to create high-affinity radioligands for imaging receptors in conditions like prostate cancer. nih.gov The benzamide scaffold provides a versatile platform for attaching imaging agents and can be tailored to target specific biological molecules. acs.org

Given these precedents, this compound could be modified to create novel chemical probes. The introduction of a fluorophore or a radioisotope could enable its use in various imaging modalities. Research in this direction would involve synthesizing and evaluating labeled derivatives for their ability to selectively bind to and visualize biological targets of interest.

Table 1: Examples of Tetrazole and Benzamide Derivatives as Chemical Probes

| Compound Type | Application | Detection/Imaging Principle |

| Tetrazole Derivative | Fluorescent sensor for Al(III) and Zn(II) ions | Inhibition of ESIPT |

| Tetrazole-based Probe | Imaging of microtubules | Fluorescence detection |

| [18F]-Labeled Benzamide | PET imaging of sigma receptors in tumors | Radioligand binding |

Scaffold Exploration for Novel Therapeutic Agents (Pre-Clinical Stage)